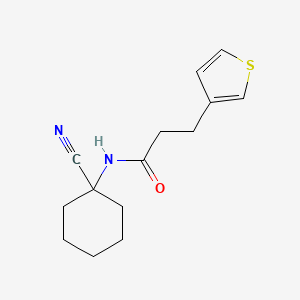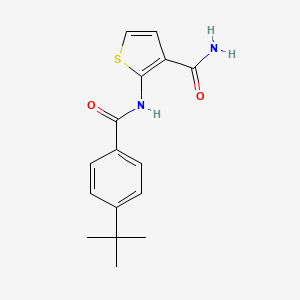
2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a complex organic compound with a molecular formula of C20H25N7O This compound is characterized by the presence of a pteridine ring system, a piperazine ring, and an ethanol group
Wissenschaftliche Forschungsanwendungen
2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of various diseases.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: The compound is explored for its potential use in industrial applications, such as the development of new materials or chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pteridine ring system, the introduction of the piperazine ring, and the attachment of the ethanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality control and characterization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of 2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pteridine derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
2-(4-(4-((2,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-[4-[4-(2,4-dimethylanilino)pteridin-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14-3-4-16(15(2)13-14)23-19-17-18(22-6-5-21-17)24-20(25-19)27-9-7-26(8-10-27)11-12-28/h3-6,13,28H,7-12H2,1-2H3,(H,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPHSSJNOWVVMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1,6,7-trimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2375586.png)

![7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375588.png)


![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2375593.png)

![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzisoxazol-6-yl]ethanone](/img/structure/B2375597.png)
![1-Phenyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2375600.png)

![1-benzyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375603.png)
